

The Structure-Activity Relationship of Repaglinide: A Technical Guide

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Compound of Interest		
Compound Name:	Repaglinide	
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Introduction

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class, prescribed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved by stimulating insulin secretion from pancreatic β -cells.[3] This action is dependent on the presence of functioning β -cells and is glucose-dependent, diminishing at low glucose concentrations.[1][3] The molecular mechanism involves the binding to and closure of ATP-sensitive potassium (KATP) channels in the β -cell membrane.[4][5] This binding event leads to membrane depolarization, opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[4] Unlike sulfonylureas, repaglinide interacts with a distinct binding site on the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of repaglinide, detailing the key structural motifs required for its pharmacological activity and presenting quantitative data from pivotal studies.

Core Structure-Activity Relationships

The SAR of **repaglinide** and its analogs reveals three critical pharmacophoric elements: an acidic group, an amidic spacer, and a substituent at the ortho position of the benzoic acid ring. [6][7] Systematic modifications of these regions have provided valuable insights into the structural requirements for potent hypoglycemic activity.



The Benzoic Acid Moiety and Ortho Substituent

The carboxylic acid group on the benzoic acid ring is essential for activity. Early investigations into meglitinide analogs demonstrated that replacement of the ortho-methoxy group with a secondary amino group, specifically an alkyleneimino residue, significantly enhanced hypoglycemic activity.[8][9]

In one series of derivatives, where the 2-methoxy group of meglitinide was replaced by various alkyleneimino residues, the cis-3,5-dimethyl-piperidino and the octamethyleneimino substituents yielded the highest activity.[7] In a second series of analogs with an inverted amide linkage, replacing the 2-methoxy group with a 2-piperidino group and introducing a larger α -alkyl residue led to a substantial increase in potency.[7] The addition of an alkoxy group ortho to the carboxyl function was found to further enhance both activity and the duration of action.[6]

The Amide Linker and α-Alkyl Group

The activity of **repaglinide** analogs is also influenced by the nature of the α -alkyl substituent. In a series of compounds with a 2-piperidino group on the benzoic acid ring, the hypoglycemic activity was found to be dependent on the R4 substituent. Moderate activity was observed with methyl, ethyl, n-butyl, and phenyl groups, while good activity was seen with n-propyl and isobutyl groups.[9] The (S)-enantiomer consistently demonstrates significantly higher potency than the (R)-enantiomer.[6][7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vivo hypoglycemic activity of two series of **repaglinide** analogs, as determined by the effective dose (ED50) required to produce a significant reduction in blood glucose levels in rats.

Table 1: Hypoglycemic Activity of Benzoic Acid Derivatives (Series 5)[8]



Compound	NR1R2	R3	ED50 (mg/kg, p.o.)
5a	Pyrrolidino	Н	1.9
5b	Piperidino	Н	1.0
5c	Hexamethyleneimino	Н	1.0
5d	Heptamethyleneimino	Н	0.8
5e	Octamethyleneimino	Н	0.6
5f	2,6-Dimethylpiperidino	Н	1.5
5g	cis-3,5- Dimethylpiperidino	Н	0.5
5h	4-Methylpiperidino	Н	1.0
5i	4-Phenylpiperidino	Н	>10
5j	4-Hydroxypiperidino	Н	>10
5k	1,2,3,6- Tetrahydropyridino	Н	1.0

Table 2: Hypoglycemic Activity of Benzoic Acid Derivatives with Inversed Amide (Series 6)[9]



Compound	R4	R	ED50 (mg/kg, p.o.)
6e	Methyl	Н	0.3
6u	n-Propyl	Н	0.1
6v	Isopropyl	Н	1.0
6w	n-Butyl	Н	0.3
6x	Isobutyl	Н	0.1
6y	Cyclohexyl	Н	1.0
6z	Phenyl	Н	0.3
6aa	Benzyl	Н	1.0
6ab	Phenethyl	Н	1.0
(S)-6al (Repaglinide)	Isobutyl	Ethoxy	0.01
(R)-6al	Isobutyl	Ethoxy	>1

Experimental Protocols Radioligand Binding Assay for KATP Channels

This protocol is adapted from studies characterizing the binding of [3H]**repaglinide** to KATP channels expressed in HEK293 cells.

- 1. Membrane Preparation:
- Harvest HEK293 cells expressing the desired KATP channel subunits (e.g., Kir6.2/SUR1).
- Centrifuge the cell suspension at 48,000 x g for 10 minutes at 4°C.
- Homogenize the cell pellet in ice-cold buffer (30 mmol/L Tris-HCl, pH 7.4) using a high-speed homogenizer.
- Repeat the centrifugation and homogenization steps.
- Resuspend the final pellet in buffer containing 250 mmol/L sucrose.



- Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
- Store the membrane preparations at -80°C until use.
- 2. Binding Assay:
- Thaw the membrane preparations on ice.
- In a 96-well plate, incubate the membranes (typically 5-15 µg of protein per well) with a fixed concentration of [3H]repaglinide (e.g., 0.8 nmol/L) in a binding buffer (30 mmol/L HEPES, pH 7.4) for 60 minutes at 37°C. The total assay volume is typically 250 µL.
- For competition binding experiments, include varying concentrations of unlabeled competitor compounds.
- Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., UniFilter GF/B).
- Wash the filters multiple times with cold wash buffer (e.g., water at room temperature).
- Dry the filters and determine the amount of bound radioactivity using liquid scintillation counting.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 μmol/L repaglinide).
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).

In Vitro Insulin Secretion Assay

This protocol describes a static incubation method for measuring **repaglinide**-stimulated insulin secretion from a murine insulinoma cell line (e.g., MIN-6).

1. Cell Culture and Seeding:



- Culture MIN-6 cells in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L) supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 μM β-mercaptoethanol.
- Seed the MIN-6 cells in a 24-well or 96-well plate at a density that will achieve approximately 80% confluency on the day of the experiment.
- 2. Pre-incubation (Starvation):
- Gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4).
- Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish a basal level of insulin secretion.
- 3. Stimulation:
- · Aspirate the pre-incubation buffer.
- Add fresh KRBH containing the desired glucose concentration (e.g., 2.8 mM for basal or 20 mM for stimulated) with or without various concentrations of repaglinide (e.g., 100 nM).[10]
- Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
- 4. Sample Collection and Insulin Quantification:
- Collect the supernatant from each well.
- Centrifuge the supernatant at 1000 x g for 5-10 minutes to remove any cell debris.
- Quantify the insulin concentration in the supernatant using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.

Visualizations

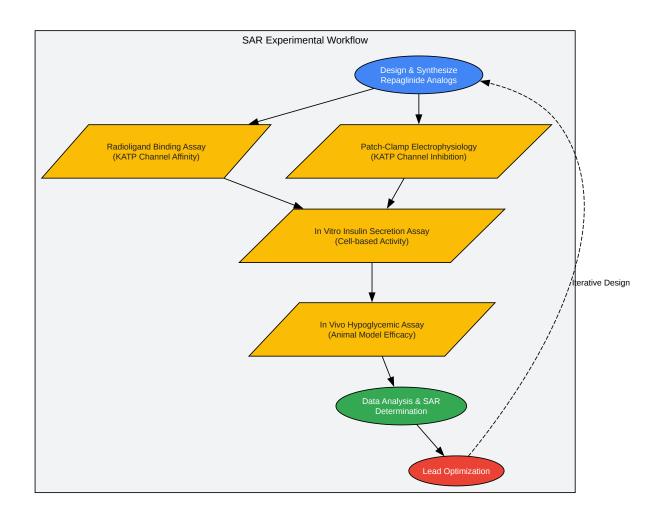




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Caption: Signaling pathway of **repaglinide**-induced insulin secretion.





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Caption: Experimental workflow for repaglinide SAR studies.





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Caption: Logical relationships in **repaglinide**'s structure-activity.

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